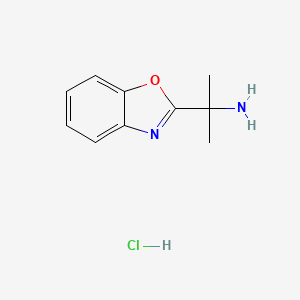

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

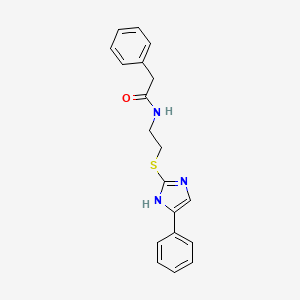

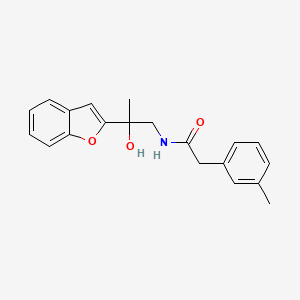

“2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O . It is a powder in physical form . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular weight of “this compound” is 212.68 . The InChI key for this compound is SPXNIFDPKADCLJ-UHFFFAOYSA-N .科学的研究の応用

Unique Regioselectivity in Alkylation of Amines

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This functionality enables selective activation, particularly in tetrahydroisoquinolines, where activation exclusively occurs in the 3-position. This characteristic is leveraged in synthesizing a variety of compounds, showcasing the compound's utility in creating structurally diverse molecules through selective alkylation processes (Lahm & Opatz, 2014).

Structural Analysis and Coordination Compounds

2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride is instrumental in the synthesis and structural analysis of coordination compounds. A study highlighted the synthesis of a novel compound featuring a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. This compound exhibited various conformers and tautomers, with structural analyses provided by X-ray diffraction, highlighting its potential in the development of coordination chemistry and material science (Téllez et al., 2013).

Electrochemically Initiated Oxidative Amination

The compound serves as a precursor in the electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process utilizes catalytic quantities of a tetraalkylammonium halide redox catalyst, avoiding excess chemical oxidants and supporting electrolyte, thereby simplifying the workup and reducing waste. This application underscores the compound's role in facilitating environmentally friendly synthetic pathways (Gao et al., 2014).

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, to form amine-treated polymers. This modification significantly enhances the swelling properties and thermal stability of the polymers, illustrating the compound's utility in the development of advanced materials with potential medical applications (Aly & El-Mohdy, 2015).

Synthesis of Anticancer Agents

The chemical compound's structural motif is employed in the synthesis of benzimidazoles bearing the oxadiazole nucleus, showcasing potential as anticancer agents. This application is pivotal in medicinal chemistry, where the compound's inherent properties are leveraged to create novel therapeutic agents (Rashid et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

While specific future directions for “2-(1,3-Benzoxazol-2-yl)propan-2-amine hydrochloride” are not mentioned in the available resources, benzoxazole derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry .

作用機序

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Biochemical Pathways

Benzoxazole derivatives have been synthesized via different pathways

特性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9;/h3-6H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUZVEJEXZPFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2O1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)

![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)

![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)